Cas no 477866-62-9 ([(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
477866-62-9 structure
Product Name:[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
N.o CAS:477866-62-9
MF:C14H14Cl2N4OS
MW:357.258159160614
CID:6630852
PubChem ID:6411805
Update Time:2024-01-04

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Propriedades químicas e físicas

Nomes e Identificadores

    • 477866-62-9
    • HMS575P08
    • 1L-417S
    • 5-(2-{[(2,4-dichlorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
    • (E)-O-(2,4-dichlorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • [(2,4-dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • AKOS005082838
    • 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • O-(2,4-DICHLOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • 5-(2-([(2,4-DICHLOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • Ethenamine, N-[(2,4-dichlorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
    • Chave InChI: HLLNUFBMUQUSDC-AATRIKPKSA-N
    • SMILES: ClC1C=C(C=CC=1CON/C=C/C1C(C)=NN=C(N=1)SC)Cl

Propriedades Computadas

  • Massa Exacta: 356.0265376g/mol
  • Massa monoisotópica: 356.0265376g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 364
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.7
  • Superfície polar topológica: 85.2Ų

Propriedades Experimentais

  • Densidade: 1.41±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 529.1±60.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.